

# In Vivo Administration of SPR720 in Mouse Models: Application Notes and Protocols

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## Compound of Interest

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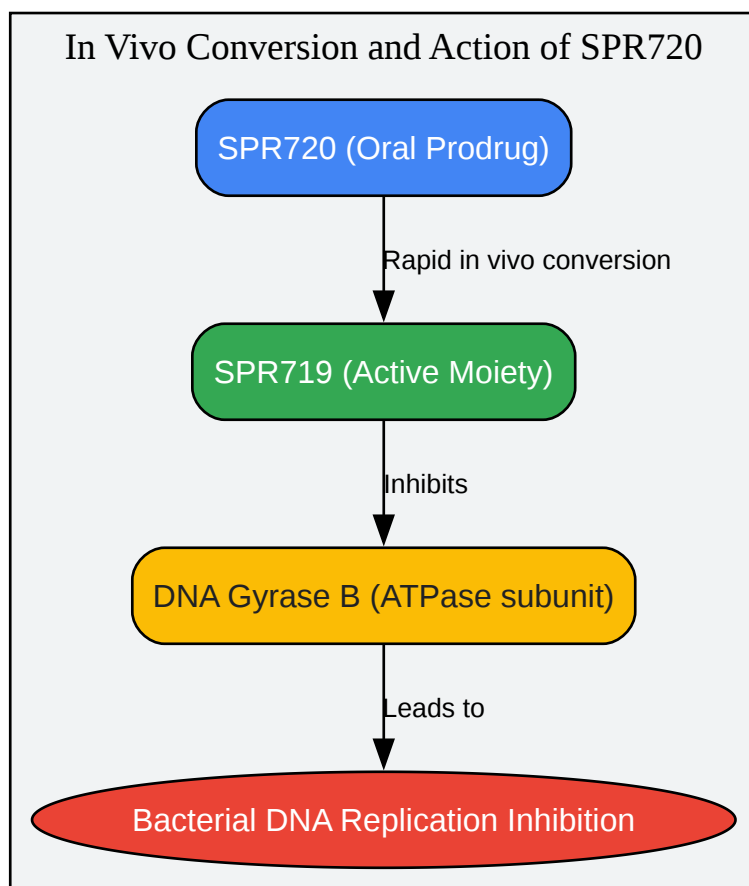
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SPR720** is an orally bioavailable prodrug of **SPR719**, a novel aminobenzimidazole that inhibits bacterial DNA gyrase B.[1][2] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit of DNA gyrase.[1] **SPR720** has demonstrated potent in vitro and in vivo activity against a range of nontuberculous mycobacteria (NTM), including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3][4] This document provides detailed application notes and protocols for the in vivo administration of **SPR720** in mouse models of NTM infection, based on preclinical studies.

## Mechanism of Action

**SPR720** is a phosphate ester prodrug that is rapidly converted in vivo to its active moiety, **SPR719**. [2][5] **SPR719** targets the ATPase subunit of DNA gyrase B (GyrB), inhibiting its function and leading to bacterial growth inhibition.[1][6] This unique target means there is no cross-resistance with other standard-of-care antibiotics for NTM infections.[1][3]



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Caption: Mechanism of action of **SPR720**.

## Efficacy in Murine Models of NTM Infection

**SPR720** has demonstrated significant efficacy in reducing bacterial burden in both chronic and acute mouse models of NTM infection, both as a monotherapy and in combination with standard-of-care agents.[3][7]

## Mycobacterium avium Complex (MAC) Infection

In a chronic C3HeB/FeJ mouse model of pulmonary MAC infection (*M. avium* ATCC 700898), oral administration of **SPR720** resulted in a dose-dependent reduction in bacterial burden in the lungs, spleen, and liver.[1][7]

Table 1: Efficacy of **SPR720** Monotherapy in a Chronic Murine MAC Infection Model[6][7]

Treatment Group	Dosage (mg/kg/day)	Administration Route	Duration	Mean Reduction in Lung CFU (log10) vs. Control
SPR720	10	Oral gavage	32 days	Dose-dependent reduction
SPR720	30	Oral gavage	32 days	Dose-dependent reduction
SPR720	100	Oral gavage	32 days	Statistically significant reduction

Combination therapy of **SPR720** with standard-of-care agents showed even greater efficacy. The greatest reduction in bacterial burden was observed when **SPR720** was combined with clarithromycin and ethambutol.[\[3\]](#)[\[6\]](#)

Table 2: Efficacy of **SPR720** Combination Therapy in a Chronic Murine MAC Infection Model[\[3\]](#)[\[6\]](#)

Treatment Group	Dosage (mg/kg/day)	Administration Route	Duration	Mean Reduction in Lung CFU (log10) vs. Control
SPR720 + Clarithromycin + Ethambutol	30 (SPR720) + 250 (Clarithromycin) + 100 (Ethambutol)	Oral gavage	32 days	Largest reduction observed

## Mycobacterium abscessus Infection

In a severe combined immunodeficient (SCID) mouse model of *M. abscessus* subspecies *bolletii* infection, **SPR720** monotherapy also demonstrated a dose-dependent reduction in bacterial burden in the lungs, spleen, and liver.[1]

Table 3: Efficacy of **SPR720** Monotherapy in an Acute Murine *M. abscessus* Infection Model[1]

Treatment Group	Dosage (mg/kg/day)	Administration Route	Duration	Outcome
SPR720	25	Oral gavage	16 days	Significant reduction in bacterial burden
SPR720	100	Oral gavage	16 days	Greatest reduction in bacterial burden
SPR720	400	Oral gavage	16 days	Significant reduction in bacterial burden

Further reductions in bacterial burden were observed when **SPR720** was combined with standard-of-care agents.[8]

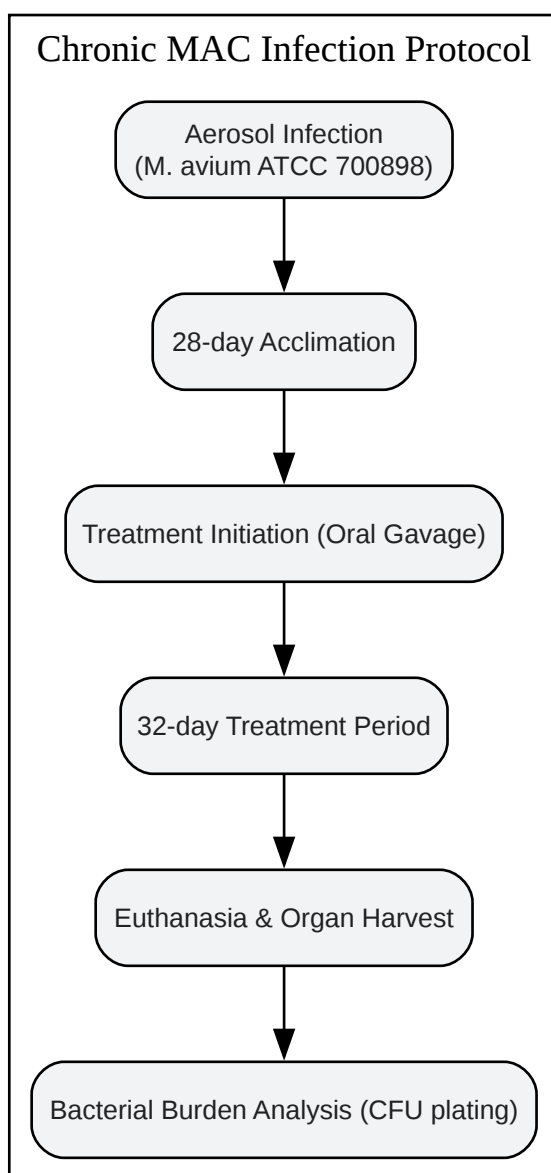
## Pharmacokinetics in Mice

A single oral dose of 100 mg/kg **SPR720** in BALB/c mice resulted in a mean total plasma drug AUC<sub>0–inf</sub> of 72.5 µg·h/mL.[6][9] This exposure is similar to that achieved with a 1000 mg oral dose in healthy human volunteers.[6][9]

## Experimental Protocols

### Chronic Murine Model of Pulmonary MAC Infection

This protocol is based on studies using C3HeB/FeJ mice.[7]



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Caption: Workflow for a chronic MAC infection mouse model.

1. Animals:

- Female C3HeB/FeJ mice, 6 weeks old.[\[10\]](#)

2. Infection:

- Infect mice via aerosol delivery with approximately  $1 \times 10^{8.5}$  CFU of *M. avium* ATCC 700898. [7]

- Allow the infection to establish for 28 days. [7]

### 3. Treatment:

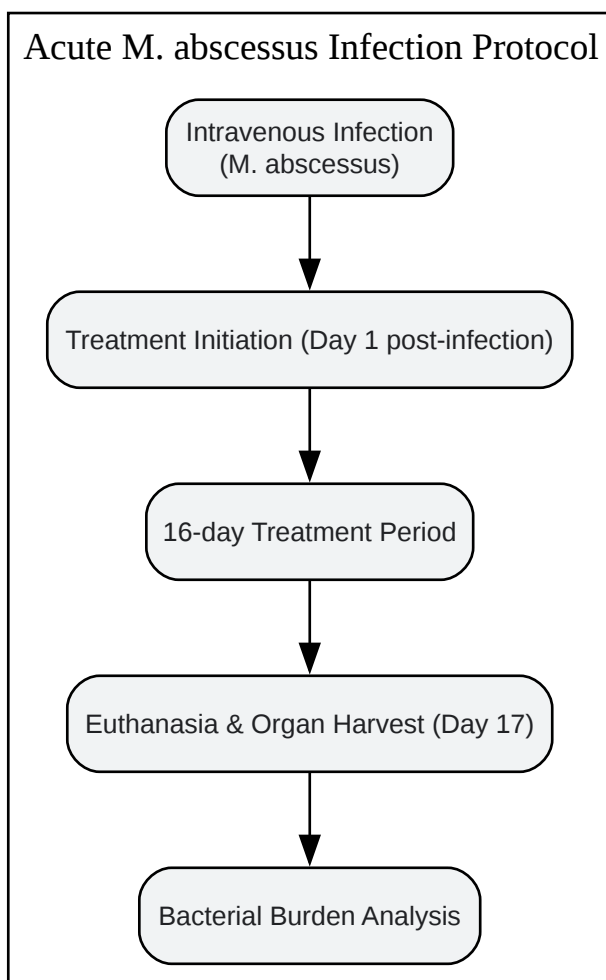
- Initiate treatment on day 28 post-infection. [7]
- Administer **SPR720** via oral gavage once daily at desired dosages (e.g., 10, 30, 100 mg/kg). [7]
- For combination studies, co-administer standard-of-care agents such as clarithromycin (250 mg/kg) and ethambutol (100 mg/kg) via oral gavage. [6][7]
- Include a vehicle control group (e.g., saline). [7]
- Treat for a duration of 32 days (from day 28 to day 60 post-infection). [6][9]

### 4. Endpoint Analysis:

- At day 61 post-infection, euthanize mice. [9]
- Aseptically harvest lungs, spleen, and liver. [7]
- Homogenize organs in phosphate-buffered saline (PBS). [9]
- Plate serial dilutions of the homogenates on nutrient 7H11 agar. [7]
- Incubate plates for approximately 30 days to determine bacterial colony-forming units (CFU). [9]

## Acute Murine Model of *M. abscessus* Infection

This protocol is based on studies using SCID mice. [1][6]



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Caption: Workflow for an acute *M. abscessus* infection mouse model.

1. Animals:

- Severe Combined Immunodeficient (SCID) mice.[1][6]

2. Infection:

- Infect mice intravenously (e.g., via tail vein) with *M. abscessus* subspecies *bolletii*. [1][6]

3. Treatment:

- Initiate treatment one day post-infection.[1]

- Administer **SPR720** via oral gavage once daily at desired dosages (e.g., 25, 100, 400 mg/kg).[1]
- Include a vehicle control group.
- Treat for a duration of 16 days.[1]

#### 4. Endpoint Analysis:

- On day 17 post-infection, euthanize mice.[1]
- Aseptically harvest lungs, spleen, and liver.[1]
- Homogenize organs and plate serial dilutions to determine bacterial CFU.[1]

## Safety and Tolerability

In a first-in-human Phase 1 trial, **SPR720** was well tolerated in healthy volunteers at single oral doses up to 2,000 mg and multiple daily doses up to 1,000 mg for 14 days.[2] The most common adverse events were mild to moderate gastrointestinal issues and headache.[2] However, a Phase 2a clinical trial in patients with NTM pulmonary disease was suspended due to a lack of significant separation from placebo and potential dose-limiting safety issues, including hepatotoxicity, at a dose of 1,000 mg once daily.[11] Researchers should be mindful of these findings when designing and interpreting preclinical studies.

## Conclusion

**SPR720** has demonstrated promising efficacy in murine models of NTM infection, supporting its continued evaluation as a potential oral treatment option.[3] The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate the therapeutic potential of **SPR720** and other novel anti-NTM agents. Careful consideration of dose selection and potential toxicities is warranted in future studies.

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## References

- 1. tandfonline.com [tandfonline.com]
- 2. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sperotherapeutics.com [sperotherapeutics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 11. Spero Therapeutics Announces SPR720 Phase 2a Interim Results and Provides a Business Update - BioSpace [biospace.com]
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